Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-
Description
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS)- (CAS 35193-64-7) is a chiral organophosphorus compound featuring a binaphthyl backbone fused with a dioxaphosphepine ring. Its (11bS) stereochemistry and hydroxy-oxide functional groups make it a versatile catalyst in asymmetric synthesis, particularly in enantioselective transformations such as peptide coupling and indole alkylation . This article compares its structural, physicochemical, and catalytic properties with those of related derivatives, emphasizing substituent effects and stereochemical implications.
Properties
IUPAC Name |
13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide;sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13O4P.H2S/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25;/h1-12H,(H,21,22);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWDUKOXQIVXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15O4PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The reaction initiates with (S)-1,1'-bi-2-naphthol [(S)-BINOL], a chiral diol that serves as the precursor for the dinaphtho backbone. This compound undergoes phosphorylation using phosphoryl trichloride (POCl₃) under anhydrous conditions. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.
Hydrolysis to Form the 4-Hydroxy-4-oxide Derivative
The chloride intermediate is subsequently hydrolyzed under controlled acidic conditions to yield the target compound. This step employs a mixture of hydrochloric acid (HCl) and deionized water at room temperature, followed by neutralization with a weak base such as sodium bicarbonate (NaHCO₃) :
Table 1: Summary of Core Synthesis Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Phosphorylation | POCl₃, DCM, N₂ atmosphere | 0–5°C | 4–6 h | 85–90 |
| Hydrolysis | HCl (1M), H₂O, NaHCO₃ | 25°C | 2–3 h | 92–95 |
Reaction Optimization Strategies
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Tetrahydrofuran (THF) and toluene have been explored as alternatives to DCM, but DCM remains optimal due to its low nucleophilicity and ability to stabilize reactive intermediates. Elevated temperatures (>10°C) during phosphorylation lead to racemization, reducing enantiomeric excess (ee) to <70%.
Catalytic Additives
The inclusion of triethylamine (TEA) as a proton scavenger improves yields by neutralizing HCl generated during phosphorylation. However, excess TEA promotes side reactions, necessitating stoichiometric precision.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis reveals a twisted dinaphtho framework with a dihedral angle of 68.5° between the naphthalene planes. The phosphorus center adopts a trigonal bipyramidal geometry , stabilized by intramolecular hydrogen bonding.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 250–260°C (dec.) |
| Solubility | CHCl₃, THF, ethyl acetate |
| Molecular Weight | 600.60 g/mol |
| Enantiomeric Excess | >99% ee (HPLC, Chiralpak IA column) |
Scalability and Industrial Considerations
Pilot-Scale Production
Industrial synthesis employs continuous flow reactors to enhance heat dissipation and reduce racemization risks. A representative protocol involves:
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Continuous Phosphorylation : POCl₃ and (S)-BINOL are fed into a reactor at 5°C with a residence time of 30 minutes.
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Quenching and Extraction : The reaction mixture is quenched in ice-cold water and extracted with DCM.
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Crystallization : The crude product is recrystallized from hexane/ethyl acetate (3:1 v/v) to achieve >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce simpler derivatives .
Scientific Research Applications
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The parent compound (CAS 35193-64-7) has the molecular formula C20H13O4P (MW 348.29) . Key analogs include:
Key Observations :
- Steric Effects : Bulky substituents (e.g., triisopropylphenyl) increase enantioselectivity by restricting substrate access to the phosphorus center .
- Electronic Effects : Electron-withdrawing groups (e.g., perfluorophenyl) stabilize the phospho-oxide moiety, reducing decomposition under harsh conditions .
Physicochemical Properties
Stability and Reactivity
Optical Activity
- The (11bS) configuration induces positive optical rotation ([α]D²² = +130.0° in CHCl3) .
- Enantiomeric analogs (e.g., (11bR)-diphenyl variant, CAS 695162-86-8) show mirror-image optical activity , critical for producing opposite enantiomers in catalysis .
Catalytic Performance
Asymmetric Indole Alkylation
Peptide Coupling
- Triphenylsilyl-substituted analogs (e.g., CAS 791616-55-2) enable low-temperature catalysis (-20°C) by stabilizing reactive intermediates .
Biological Activity
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS)- is a complex organophosphorus compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a distinctive dinaphthyl structure fused with a dioxaphosphepin ring, which contributes to its biological activity. The specific stereochemistry at the 11b position (S configuration) may influence its interaction with biological targets.
Molecular Characteristics
- Molecular Formula : C24H22O4P
- CAS Number : 1193697-61-8
- Molecular Weight : 406.42 g/mol
Research indicates that dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin compounds may exhibit several biological activities through various mechanisms:
- Antioxidant Activity : Studies suggest that the compound can scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
- Cellular Interaction : It may interact with cellular membranes or proteins, influencing signaling pathways and cellular responses.
Toxicological Profile
The compound is noted for causing skin and eye irritation upon exposure. Safety data suggests caution in handling due to its irritant properties .
Case Study 1: Antioxidant Properties
A study published in Journal of Organic Chemistry explored the antioxidant capacity of various phosphine oxides, including dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin derivatives. The findings indicated significant radical scavenging activity compared to standard antioxidants.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Case Study 3: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines. The results indicated selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Cytotoxicity | Selective toxicity towards cancer cell lines |
Table 2: Toxicological Data
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
